molecular formula C5H7BrN2 B1457193 4-Bromo-1-ethyl-1H-imidazole CAS No. 875340-91-3

4-Bromo-1-ethyl-1H-imidazole

Cat. No.: B1457193
CAS No.: 875340-91-3
M. Wt: 175.03 g/mol
InChI Key: MVFPZCLLTRWXOV-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 1-position.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-ethyl-1H-imidazole plays a significant role in biochemical reactions, particularly as a ligand or inhibitor in enzyme-catalyzed processes. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it may interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the activity of kinases involved in phosphorylation cascades, leading to changes in signal transduction and cellular responses. Furthermore, it can affect gene expression by modulating the activity of transcription factors or epigenetic regulators, resulting in altered cellular phenotypes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. By binding to the active sites of enzymes, this compound can inhibit their catalytic activity, leading to reduced substrate turnover and altered metabolic flux. Additionally, this compound may activate or inhibit specific signaling pathways by interacting with receptors or other signaling proteins. These interactions can result in changes in gene expression, protein activity, and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which may affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ dysfunction, or systemic toxicity. Threshold effects may be observed, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The interactions of this compound with metabolic enzymes can influence the overall metabolic profile of cells or tissues, affecting energy production, biosynthesis, and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its uptake, efflux, or intracellular trafficking. The localization and accumulation of this compound can be influenced by factors such as membrane permeability, binding affinity, and cellular compartmentalization. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors or chromatin modifiers to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic processes or signaling pathways. The subcellular localization of this compound is a key determinant of its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of automated systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-ethyl-1H-imidazole, while a Suzuki coupling reaction can produce a biaryl derivative .

Scientific Research Applications

4-Bromo-1-ethyl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Bromo-1H-imidazole: Lacks the ethyl group at the 1-position.

    1-Ethyl-1H-imidazole: Lacks the bromine atom at the 4-position.

    4-Chloro-1-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-1-ethyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its reactivity and interactions compared to its analogs. The combination of these substituents can enhance the compound’s utility in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPZCLLTRWXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-91-3
Record name 4-bromo-1-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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